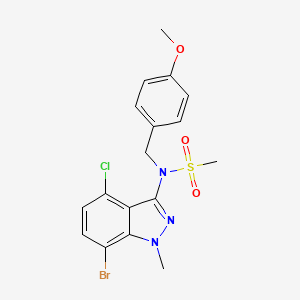

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide

Descripción

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide (CAS: 2249974-89-6) is a sulfonamide derivative featuring a 7-bromo-4-chloro-1-methylindazole core substituted with a 4-methoxybenzyl group and a methanesulfonamide moiety. The compound’s molecular formula is C₁₇H₁₆BrClN₃O₃S, with a calculated molecular weight of 457.75 g/mol (derived from elemental composition).

Propiedades

Fórmula molecular |

C17H17BrClN3O3S |

|---|---|

Peso molecular |

458.8 g/mol |

Nombre IUPAC |

N-(7-bromo-4-chloro-1-methylindazol-3-yl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C17H17BrClN3O3S/c1-21-16-13(18)8-9-14(19)15(16)17(20-21)22(26(3,23)24)10-11-4-6-12(25-2)7-5-11/h4-9H,10H2,1-3H3 |

Clave InChI |

ZIYBIEZYLPJPKG-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=CC(=C2C(=N1)N(CC3=CC=C(C=C3)OC)S(=O)(=O)C)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indazole Core: Starting with a suitable precursor, such as 4-chloro-1-methyl-1H-indazole, the indazole core can be synthesized through cyclization reactions.

Methanesulfonamide Formation: The methanesulfonamide group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Benzylation: Finally, the 4-methoxybenzyl group can be attached using a benzylating agent such as 4-methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted indazole derivatives, while oxidation or reduction could modify the functional groups present in the compound.

Aplicaciones Científicas De Investigación

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is a chemical compound with a variety of scientific research applications, particularly in medicinal chemistry. Its unique structure, featuring an indazole core with bromo substitution, contributes to its biological activity.

Scientific Research Applications

This compound and its derivatives have shown potential in several areas of scientific research:

- Antiviral Research: N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide exhibits antiviral activity, specifically as an inhibitor of human immunodeficiency virus replication. Its structural components are effective in targeting viral mechanisms, making it a candidate for developing antiviral drugs.

- Anticancer Research: The indazole scaffold present in this compound has been linked to anti-inflammatory and anticancer properties. Derivatives of this compound, with modifications such as isopropyl substitution, show potential anticancer properties. Studies have evaluated derivatives for anticancer activity against various cancer cell lines, including breast adenocarcinoma .

- Enzyme Inhibition Studies: Sulfonamide derivatives, which share structural similarities with N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide, have been investigated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating type 2 diabetes and Alzheimer's disease .

- Molecular Docking Studies: These studies are performed to understand the binding mode of active compounds with receptors . This helps in rational drug design and development.

Data Table: N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide and Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Bromo substitution on indazole | Antiviral activity |

| N-(7-Amino-4-chloro-1-isopropyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Isopropyl substitution | Potential anticancer properties |

| N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Difluoroethyl substitution | Enhanced antiviral potency |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Thiazole derivative | Promising antimicrobial activity |

| 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives | Benzenesulfonamide derivative | High cytotoxic effect in HeLa cancer cells |

Mecanismo De Acción

The mechanism of action of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes, receptors, or proteins, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity to certain molecular targets, while the methanesulfonamide group could influence its solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to five analogues (Table 1), highlighting substituent differences and their implications:

Key Observations:

Substituent Influence on Reactivity :

- The 4-methoxybenzyl group in the target compound and ’s analogue enhances steric bulk and lipophilicity compared to simpler sulfonamides (e.g., 19D, 155B) .

- Boronate (19D) and allyl (155B) groups enable cross-coupling or oxidation reactions, offering routes for further functionalization .

Synthetic Yields :

- Pyrazole-based analogues (17, 18) report yields of 82–84% via condensation reactions, suggesting efficient protocols for sulfonamide formation .

Physical Properties :

Functional Group Analysis

- Sulfonamide vs.

- Halogen Effects :

The 7-bromo-4-chloro motif in the target compound and 19D enhances electrophilicity, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

Actividad Biológica

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The compound contains an indazole core, which is known for its versatility in pharmacological applications, particularly as an antiviral and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is with a molecular weight of approximately 394.9 g/mol. The compound features a bromo substitution on the indazole ring, which enhances its biological activity by facilitating interactions with various biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Indazole Core | Central structure known for diverse biological activities |

| Methanesulfonamide Group | Enhances solubility and biological interaction |

| 4-Methoxybenzyl Substituent | Potentially increases binding affinity to targets |

Antiviral Properties

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide has shown promising antiviral activity, particularly against human immunodeficiency virus (HIV). The compound acts primarily by inhibiting reverse transcriptase, an essential enzyme for viral replication. Studies indicate that the indazole moiety plays a crucial role in this inhibition, making it a valuable candidate for further development in antiviral therapies.

The mechanism through which this compound exerts its antiviral effects includes:

- Inhibition of Reverse Transcriptase : The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA.

- Disruption of Viral Replication Pathways : By targeting key enzymes involved in viral replication, the compound effectively reduces viral load in infected cells.

Anticancer Activity

In addition to its antiviral properties, this compound has demonstrated potential anticancer activity. Research indicates that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Study on Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of various indazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that compounds with bromine and chlorine substituents exhibited enhanced cytotoxicity and synergistic effects when combined with doxorubicin.

- In Vitro Studies : In vitro assays have shown that N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide can significantly inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

The following table compares N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Bromo substitution on indazole | Antiviral activity against HIV |

| N-(7-amino-4-chloro-1-isopropyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Isopropyl substitution | Potential anticancer properties |

| N-(7-amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Difluoroethyl substitution | Enhanced antiviral potency |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide, and how can reaction conditions be optimized?

- Synthetic Challenges : The compound’s indazole core and methanesulfonamide group require regioselective functionalization. Bromination and chlorination at positions 7 and 4 of the indazole ring must avoid over-halogenation, while the methoxybenzyl group introduces steric hindrance during sulfonylation .

- Optimization Strategies :

- Use N-methylation early to block position 1 of the indazole, ensuring regioselectivity during subsequent halogenation .

- Employ Mitsunobu conditions (e.g., DIAD, PPh₃) for introducing the 4-methoxybenzyl group to minimize side reactions .

- For sulfonylation, activate methanesulfonyl chloride with a base (e.g., K₂CO₃) in anhydrous acetonitrile at 0–5°C to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the indazole, methoxybenzyl, and sulfonamide groups. The aromatic protons of the indazole (δ 7.2–8.1 ppm) and methoxybenzyl (δ 6.8–7.3 ppm) should show distinct splitting patterns .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~498) with <2 ppm error .

- IR Spectroscopy : Validate sulfonamide formation via S=O stretches (1350–1300 cm⁻¹ and 1170–1150 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX programs elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodology :

- Grow crystals via slow evaporation in a DCM/hexane mixture. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Use SHELXT for structure solution (direct methods) and SHELXL for refinement. Key parameters: R₁ < 0.05, wR₂ < 0.15, data-to-parameter ratio >15 .

- Findings : Expect a planar indazole ring with dihedral angles <5° between the sulfonamide and methoxybenzyl groups. Intermolecular C–H···O hydrogen bonds (2.5–3.0 Å) may stabilize the crystal lattice .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antiproliferative activity in sulfonamide-containing indazole derivatives?

- SAR Design :

- Variation of Substituents : Compare bromo/chloro (electron-withdrawing) vs. methoxy (electron-donating) groups on cytotoxicity .

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), focusing on sulfonamide hydrogen bonds to ATP-binding pockets .

- Assay Protocol : Test against human cancer cell lines (e.g., MCF-7, IC₅₀ <10 µM) via MTT assays, with cisplatin as a positive control .

Q. How do researchers address discrepancies in biological activity data between in vitro assays and cellular models for this compound?

- Troubleshooting :

- Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .

- Metabolic Stability : Perform LC-MS to quantify intracellular concentrations. Low bioavailability may explain reduced activity in cellular models vs. enzyme assays .

- Off-Target Effects : Run counter-screens against non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. What methodologies are recommended for assessing the compound’s stability under various pH and temperature conditions?

- Stability Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.